N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)thiophene-2-carboxamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2-fluorobenzyl substituent and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group. This structure combines a thiophene carboxamide backbone with a sulfone moiety, which is known to enhance metabolic stability and binding affinity in medicinal chemistry . The 2-fluorobenzyl group introduces electronic and steric effects that may influence pharmacological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C16H16FNO3S2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16FNO3S2/c17-14-5-2-1-4-12(14)10-18(13-7-9-23(20,21)11-13)16(19)15-6-3-8-22-15/h1-6,8,13H,7,9-11H2 |
InChI Key |
JHQJONJEXDHBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl substituent is a critical determinant of bioactivity. Key analogs include:
Key Observations :
Carboxamide Backbone Modifications
The carboxamide backbone influences molecular conformation and target interaction. Notable analogs include:
Key Observations :
Sulfone Group and Molecular Conformation
The 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group is a conserved feature in all analogs. This moiety:
- Enhances metabolic stability by resisting oxidative degradation.
- Introduces polarity, improving aqueous solubility compared to non-sulfonated analogs .
Dihedral Angle Analysis :
In related carboxamides like N-(2-nitrophenyl)thiophene-2-carboxamide , dihedral angles between aromatic rings (e.g., 8.5–13.5°) influence molecular packing and intermolecular interactions . Similar angles in the target compound may dictate its crystal lattice stability and bioavailability.
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